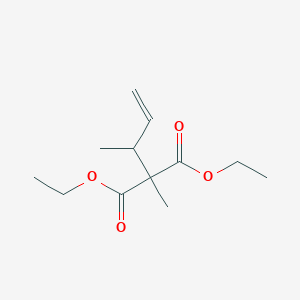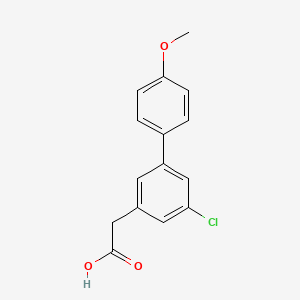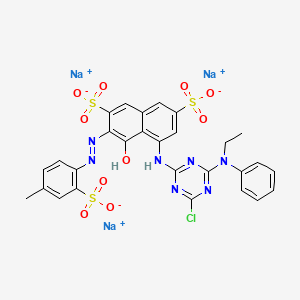![molecular formula C18H18ClI2NO4 B14442304 O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine CAS No. 75628-29-4](/img/structure/B14442304.png)
O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine is a complex organic compound that belongs to the class of tyrosine derivatives This compound is characterized by the presence of chlorine, iodine, and hydroxyl groups attached to a phenyl ring, along with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine typically involves multiple steps, starting from commercially available precursors. The process generally includes halogenation, hydroxylation, and alkylation reactions. For instance, the introduction of iodine atoms can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent. The chlorination step can be performed using chlorine gas or other chlorinating agents under controlled conditions. Hydroxylation is often carried out using hydroxylating agents like hydrogen peroxide or hydroxyl radicals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs automated reactors and precise control of reaction parameters to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or fully reduced derivatives.
Aplicaciones Científicas De Investigación
O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of thyroid disorders due to its iodine content.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its iodine atoms may play a role in thyroid hormone synthesis and regulation. The hydroxyl and chlorine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with a similar structure but lacking the halogen and isopropyl groups.
3,5-Diiodo-L-tyrosine: Similar to the compound but without the chlorine and hydroxyl groups.
3-Chloro-4-hydroxyphenylalanine: Contains the chlorine and hydroxyl groups but lacks the iodine atoms.
Uniqueness
O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine is unique due to its combination of halogen atoms, hydroxyl group, and isopropyl group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Propiedades
Número CAS |
75628-29-4 |
|---|---|
Fórmula molecular |
C18H18ClI2NO4 |
Peso molecular |
601.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(3-chloro-4-hydroxy-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C18H18ClI2NO4/c1-8(2)11-6-10(7-12(19)16(11)23)26-17-13(20)3-9(4-14(17)21)5-15(22)18(24)25/h3-4,6-8,15,23H,5,22H2,1-2H3,(H,24,25)/t15-/m0/s1 |
Clave InChI |
RHTQRHNIJVBRPX-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)Cl)O |
SMILES canónico |
CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)

![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)



![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)



![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)

![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
